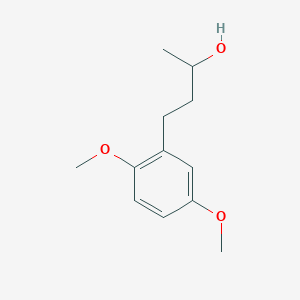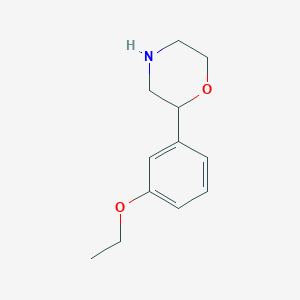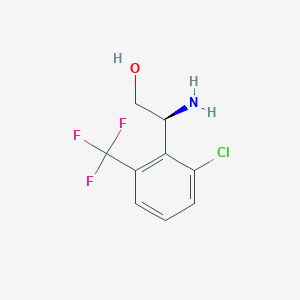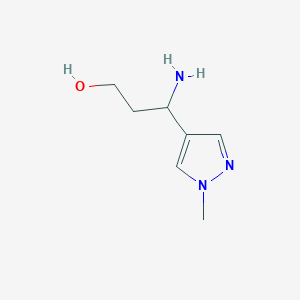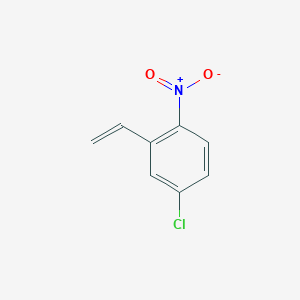
4-Chloro-2-ethenyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethenyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro group, an ethenyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethenyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chlorostyrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-formyl-1-nitrobenzene or 4-chloro-2-carboxy-1-nitrobenzene.
Reduction: Formation of 4-chloro-2-ethenyl-1-aminobenzene.
Substitution: Formation of compounds such as 4-hydroxy-2-ethenyl-1-nitrobenzene or 4-amino-2-ethenyl-1-nitrobenzene.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethenyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethenyl-1-nitrobenzene involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and ethenyl groups can also participate in chemical reactions that modify the compound’s activity. These interactions can affect molecular pathways involved in cellular signaling, metabolism, and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitrotoluene: Similar structure but with a methyl group instead of an ethenyl group.
4-Chloro-2-nitroaniline: Similar structure but with an amino group instead of an ethenyl group.
4-Chloro-2-nitrophenol: Similar structure but with a hydroxyl group instead of an ethenyl group.
Uniqueness
4-Chloro-2-ethenyl-1-nitrobenzene is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. The combination of chloro, nitro, and ethenyl groups allows for a wide range of chemical transformations and interactions, making this compound valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
4-chloro-2-ethenyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2 |
Clave InChI |
HJPPVMTUWPGOAM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





